- Preparation of aryl-substituted phenyltetrahydroisoquinoline compounds with NHE3 inhibitory effect, and pharmaceuticals containing them, World Intellectual Property Organization, , ,
Cas no 951671-92-4 (N3-PEG4-C2-NH2)
N3-PEG4-C2-NH2 (PROTAC Linker 20) is a PROTAC Linker. N3-PEG4-C2-NH2 can form PROTAC molecules.
N3-PEG4-C2-NH2 structure
N3-PEG4-C2-NH2 Properties
Names and Identifiers
-
- O-(2-Aminoethyl)-O’-(2-azidoethyl)triethylene Glycol
- Azido-PEG4-Amine
- 14-AZIDO-3,6,9,12-TETRAOXATETRADECAN-1-YLAMINE
- 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanamine
- N3-PEG4-CH2CH2NH2
- N3-PEG5-NH2
- O-(2-AMinoethyl)-O'-(2-azidoethyl)triethylene Glycol
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
- 1-Amino-14-azido-3,6,9,12-tetraoxatetradecane
- Amino-PEG4-Azide
- 14-Amino-3,6,9,12-tetraoxatetradecanyl Azide
- Azido-PEG4-amine,N3-PEG4-NH2
- N3-PEG4-C2-NH2
- SY234209
- 2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamine
- 2-
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine (ACI)
- A915679
- CS-0100623
- O-(2-Aminoethyl)-O'-(2-azidoethyl)triethylene Glycol
- Azido-PEG4-NH2
- BP-21615
- 2-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethylamine
- AS-3276
- SCHEMBL15130583
- Amino-PEG5-azide
- LCZC2302
- DA-61434
- HY-128834
- AKOS030213723
- 951671-92-4
- N3-PEG4-NH2
- A3004
- O-(2-Aminoethyl)-O'-(2-azidoethyl)triethyleneGlycol
- DTXSID60746997
- C70098
- MFCD20134134
- +Expand
-
- MFCD20134134
- ZMBGKXBIVYXREN-UHFFFAOYSA-N
- 1S/C10H22N4O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-11H2
- [N-]=[N+]=NCCOCCOCCOCCOCCN
Computed Properties
- 262.16400
- 1
- 7
- 14
- 262.16410520 g/mol
- 18
- 212
- 0
- 0
- 0
- 0
- 0
- 1
- -0.4
- 77.3
- 262.31
Experimental Properties
- 0.47486
- 112.69000
- 1.4670 to 1.4710
- No data available
- No data available
- No data available
- No data available
- Solid
- 1.10g/mL(lit.)
N3-PEG4-C2-NH2 Price
N3-PEG4-C2-NH2 Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran , Water ; 30 min, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate , Water ; 24 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; basified, rt
Reference
- Synergistic Effect of Zanamivir-Porphyrin Conjugates on Inhibition of Neuraminidase and Inactivation of Influenza VirusJournal of Medicinal Chemistry, 2009, 52(15), 4903-4910,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether , Tetrahydrofuran , Water ; overnight, rt
Reference
- Catalytic Synthesis of PEGylated EGCG Conjugates that Disaggregate Alzheimer's TauSynthesis, 2021, 53(22), 4263-4271,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Phosphoric acid , Monopotassium phosphate Solvents: Cyclopentyl methyl ether , Water ; 1 h, 4 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12, rt
Reference
- Solid-phase synthesis of a novel phalloidin analog with on-bead and off-bead actin-binding activityChemical Communications (Cambridge, 2019, 55(3), 385-388,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran , Water ; 30 min, rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14
Reference
- A Modular Approach to Triazole-Containing Chemical Inducers of Dimerization for Yeast Three-Hybrid ScreeningMolecules, 2013, 18(9), 11639-11657,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 12 h, 25 °C
Reference
- Targeted protease degradation platform, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Phosphoric acid Solvents: Water ; rt → 0 °C
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ; 0 °C; 24 h, rt
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ; 0 °C; 24 h, rt
Reference
- Fast and efficient MCR-based synthesis of clickable rhodamine tags for protein profilingOrganic & Biomolecular Chemistry, 2012, 10(5), 958-965,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Hydrochloric acid Solvents: Ethyl acetate , Water ; overnight, rt
Reference
- Design and Synthesis of Oleanolic Acid Trimers to Enhance Inhibition of Influenza Virus EntryACS Medicinal Chemistry Letters, 2021, 12(11), 1759-1765,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
Reference
- Developing potent PROTACs tools for selective degradation of HDAC6 proteinProtein & Cell, 2019, 10(8), 606-609,
N3-PEG4-C2-NH2 Raw materials
N3-PEG4-C2-NH2 Preparation Products
N3-PEG4-C2-NH2 Suppliers
Chengdu Pukang Biotechnology Co., Ltd
Audited Supplier
(CAS:951671-92-4)
WEI JING LI
15982136729
qisiyu@pu-kang.com
J&K Scientific
Audited Supplier
(CAS:951671-92-4)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:951671-92-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:951671-92-4)
TANG SI LEI
15026964105
2881489226@qq.com
N3-PEG4-C2-NH2 Related Literature
-
1. Induction of apoptosis in MDA-MB-231 breast cancer cells by a PARP1-targeting PROTAC small moleculeQiuye Zhao,Tianlong Lan,Shang Su,Yu Rao Chem. Commun. 2019 55 369
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:951671-92-4)N3-PEG4-C2-NH2
99%/99%
10.0g/25.0g
243.0/602.0